molecular formula C17H12ClF3N4O B2889452 N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-38-3

N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2889452
CAS RN: 321431-38-3
M. Wt: 380.76
InChI Key: QDGBUXWPPKAOLG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of chemistry or pharmacology . It contains several functional groups, including a chlorophenyl group, a trifluoromethylphenyl group, and a 1,2,4-triazole group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions involving the corresponding functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by techniques such as NMR, FT-IR, and UV spectroscopy .

Scientific Research Applications

Antimicrobial Agent Development

The trifluoromethyl group in the compound has been associated with antimicrobial properties. Research has indicated that derivatives of triazole, such as the one , can be effective against a range of bacterial and fungal strains. This makes the compound a valuable starting point for the synthesis of new antimicrobial agents that could potentially address the growing issue of antimicrobial resistance .

Drug Synthesis and Design

The compound’s structure allows for its use in the synthesis of various drugs. Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can improve the biological activity and metabolic stability of pharmaceuticals. This compound could be used to create more potent drug molecules with enhanced efficacy .

Pharmacological Activity Enhancement

Fluorine atoms in pharmaceuticals can greatly influence their pharmacokinetic and pharmacodynamic profiles. The presence of the trifluoromethyl group in this compound can be leveraged to enhance the pharmacological activity of drugs, making them more effective at lower doses .

Organic Synthesis

In organic chemistry, the compound can serve as a building block for the synthesis of a wide variety of organic molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for creating complex molecular structures needed in scientific research .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are crucial in drug discovery. By understanding how the compound interacts with various biological targets, researchers can design drugs with a high affinity for specific proteins or enzymes, leading to the development of targeted therapies .

Fluorine Chemistry Research

As a fluorine-containing compound, it contributes to the field of organofluorine chemistry. The study of such compounds is essential for discovering new reactions and mechanisms that can be applied in the development of materials, agrochemicals, and pharmaceuticals .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction. They may also cause serious eye damage and be fatal if inhaled .

properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O/c1-10-22-15(16(26)23-13-7-5-12(18)6-8-13)24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBUXWPPKAOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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